4,5-Dihydro-1,3-oxazol-2-amine

描述

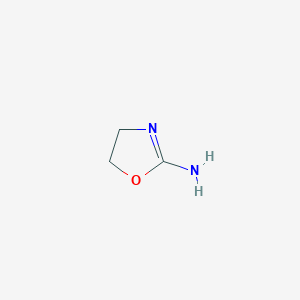

Oxazolidin-(2Z)-ylideneamine is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidinone family, which is known for its significant biological activities, particularly in medicinal chemistry.

作用机制

Target of Action

It’s worth noting that oxazole derivatives, which include 4,5-dihydro-1,3-oxazol-2-amine, are known to interact with a wide spectrum of receptors and enzymes in biological systems .

Mode of Action

Oxazolines, a class of compounds closely related to this compound, are known to undergo oxidation to form oxazoles . This transformation could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Oxazole derivatives have been found to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the broad biological activities of oxazole derivatives, it’s plausible that this compound could have diverse effects at the molecular and cellular levels .

生化分析

Biochemical Properties

4,5-Dihydro-1,3-oxazol-2-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with monoamine transporters, thereby affecting neurotransmitter levels in the brain . This interaction is similar to that observed with amphetamines and cocaine, indicating its potential impact on monoaminergic neurotransmission . Additionally, this compound can undergo protonation, acylation, or alkylation reactions due to the presence of a primary amine group .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the release of neurotransmitters, thereby affecting synaptic transmission and overall brain function . Furthermore, it has been reported to impact the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in biochemical pathways. For instance, it has been shown to interact with monoamine transporters, inhibiting their function and thereby increasing the levels of neurotransmitters such as dopamine and serotonin in the synaptic cleft . This mechanism is similar to that of other psychostimulants, highlighting its potential impact on the central nervous system.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function have shown variability depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and increase attention . At higher doses, it can lead to adverse effects such as neurotoxicity and behavioral changes . These threshold effects highlight the importance of dosage regulation in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I metabolic reactions, including hydrolysis, carboxylation, hydroxylation, and carbonylation . The principal isoenzyme involved in its metabolism is CYP2D6, which plays a significant role in its biotransformation . These metabolic processes can lead to the formation of several metabolites, each with distinct biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with monoamine transporters, facilitating its uptake into neuronal cells . Additionally, its distribution within the body is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize primarily in the cytoplasm and synaptic vesicles of neuronal cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments. The presence of this compound in these subcellular locations allows it to modulate neurotransmitter release and synaptic transmission effectively .

准备方法

合成路线和反应条件

恶唑烷-(2Z)-亚胺可以通过多种方法合成。 一种常见的方法是使用高价碘化合物在六氟异丙醇介质中进行 N-烯丙基氨基甲酸酯的分子内环化 。 另一种方法包括在室温下用氢化钠对 3-(2-羟乙基)-1-磺酰基尿嘧啶进行再环化 .

工业生产方法

恶唑烷-(2Z)-亚胺的工业生产通常涉及使用优化反应条件进行大规模化学合成,以确保高产率和纯度。具体方法可能因所需应用和起始材料的可用性而异。

化学反应分析

反应类型

恶唑烷-(2Z)-亚胺会发生各种化学反应,包括:

氧化: 该反应可以通过过氧化氢或高锰酸钾等氧化剂促进。

还原: 还原反应通常涉及氢化铝锂或硼氢化钠等试剂。

取代: 可以发生亲核取代反应,其中亲核试剂取代化合物中的离去基团。

常用试剂和条件

氧化: 过氧化氢、高锰酸钾。

还原: 氢化铝锂、硼氢化钠。

取代: 卤化物或胺等亲核试剂。

主要形成的产物

从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能产生恶唑烷酮衍生物,而还原可以产生胺取代的恶唑烷。

科学研究应用

恶唑烷-(2Z)-亚胺在科学研究中具有广泛的应用:

化学: 它作为立体选择性转化中的手性辅助剂,以及合成复杂分子的构件.

生物学: 该化合物用于开发抗菌剂,特别是针对革兰氏阳性菌.

医药: 恶唑烷酮衍生物,包括恶唑烷-(2Z)-亚胺,正在探索其作为抗生素的潜力,具有低耐药性.

工业: 它用于合成药物和其他生物活性化合物。

作用机理

恶唑烷-(2Z)-亚胺的作用机制涉及其与特定分子靶点的相互作用。 就其抗菌活性而言,该化合物通过与细菌核糖体结合来抑制细菌蛋白质合成 。这阻止了功能性蛋白质的形成,最终导致细菌细胞死亡。

相似化合物的比较

类似化合物

利奈唑胺: 一种具有类似作用机制的著名恶唑烷酮抗生素。

替地唑胺: 另一种恶唑烷酮衍生物,对耐药菌株具有增强的效力.

康地唑胺: 一种新型恶唑烷酮,具有很有前景的抗菌特性.

独特性

恶唑烷-(2Z)-亚胺因其特定的结构特征及其作为各种生物活性化合物合成的通用中间体的能力而独一无二。其独特的作用机制和低耐药性使其成为药物化学中的宝贵化合物。

生物活性

4,5-Dihydro-1,3-oxazol-2-amine is a heterocyclic organic compound with potential biological activity. Its structure allows it to interact with various biological targets, making it of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its oxazole ring structure. The compound can exist in various forms and is known for its reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with oxazole structures can modulate signaling pathways by binding to adenosine receptors and other molecular targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It has been shown to influence the activity of neurotransmitter receptors, which could affect central nervous system functions .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties. In vitro studies suggest that it may have effects similar to known stimulants by inducing the release of neurotransmitters such as dopamine (DA) and norepinephrine (NE), potentially impacting mood and cognition .

Case Studies

Several case studies have explored the effects of this compound:

- Study on Neurotransmitter Release :

- Antimicrobial Testing :

Research Findings

属性

IUPAC Name |

4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c4-3-5-1-2-6-3/h1-2H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXGBZDYGZBRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285885 | |

| Record name | amino oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24665-93-8 | |

| Record name | NSC43138 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | amino oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-2-oxazoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82WC5KQ7SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。